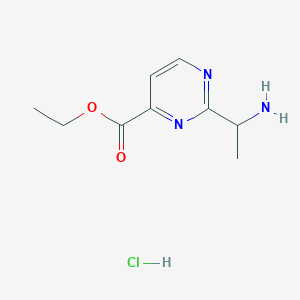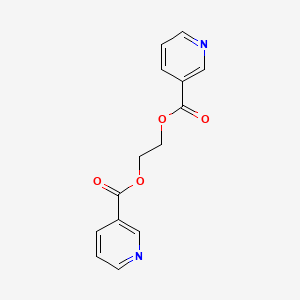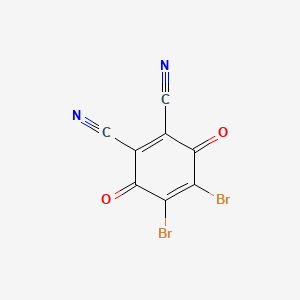
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- is an organic compound with significant interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes two bromine atoms and two nitrile groups attached to a cyclohexadiene ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- typically involves the bromination of 1,4-cyclohexadiene-1,2-dicarbonitrile. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the cyclohexadiene ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and nitrile groups play a crucial role in its reactivity and interactions. For example, the bromine atoms can participate in electrophilic addition reactions, while the nitrile groups can engage in nucleophilic addition or substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-: Similar structure but with chlorine atoms instead of bromine.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A related compound with similar functional groups but different reactivity and applications
Uniqueness
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dibromo-3,6-dioxo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorine analogs. The bromine atoms make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity and interactions with other molecules .
Properties
CAS No. |
4587-25-1 |
|---|---|
Molecular Formula |
C8Br2N2O2 |
Molecular Weight |
315.91 g/mol |
IUPAC Name |
4,5-dibromo-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8Br2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 |
InChI Key |
HDEXQZFQDZGFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


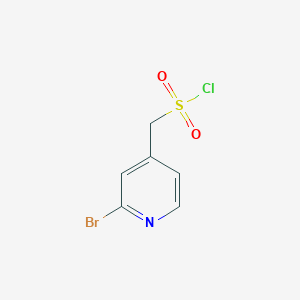

![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)
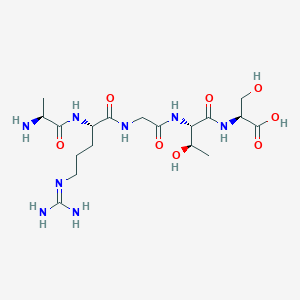
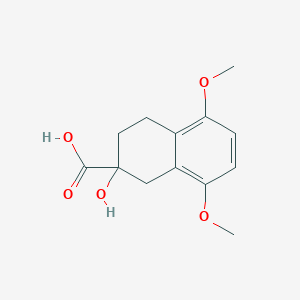
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

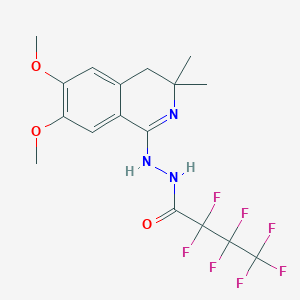
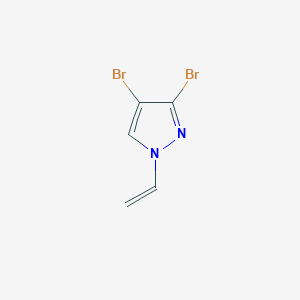
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
